

# Comparative Profiling of 2-, 3-, and 4-Chlorophenyl Azepane Analogues

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## Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

CAS No.: 887360-60-3

Cat. No.: B1612623

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## Executive Summary

This guide provides a technical comparison of 1-(2-chlorophenyl)azepane, 1-(3-chlorophenyl)azepane, and 1-(4-chlorophenyl)azepane. These compounds are the seven-membered ring-expanded homologues of the well-known phenylpiperazine class (e.g., mCPP), widely utilized in neuropsychopharmacology.

**Key Insight:** While the six-membered piperazine analogues are potent serotonin (5-HT) receptor agonists, the expansion to a seven-membered azepane ring significantly alters the conformational landscape. This modification typically increases lipophilicity and introduces steric bulk that shifts selectivity profiles away from 5-HT receptors toward Dopamine Transporters (DAT) and Sigma (

) receptors.

## Chemical Identity & Physicochemical Profiling

The position of the chlorine atom on the phenyl ring dictates the electronic and steric properties of the molecule, influencing both synthetic yield and receptor binding modes.

Feature	2-Chlorophenyl (Ortho)	3-Chlorophenyl (Meta)	4-Chlorophenyl (Para)
Structure	Sterically crowded; non-planar twist between rings.	Balanced electronic withdrawal; mimics mCPP.	Linear geometry; maximum symmetry.
LogP (Est.)	~3.82	~3.95	~3.95
pKa (Base)	~9.2	~8.9	~9.0
Electronic Effect	Inductive (-I) dominant; Steric hindrance high.	Inductive (-I) dominant; No steric clash.	Inductive (-I) + Mesomeric (+M); Para-directing.
Solubility	Moderate (High lipophilicity).	Moderate.	Moderate.

“

*Note: Azepane analogues are consistently more lipophilic (approx. +0.5 LogP) than their piperazine counterparts due to the additional methylene group (*

*) in the ring.*

## Synthetic Methodologies

Two primary routes are recommended for the synthesis of these analogues. Method A is the industry standard for scale-up, while Method B represents a cutting-edge photochemical approach for high-diversity library generation.

### Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Standard)

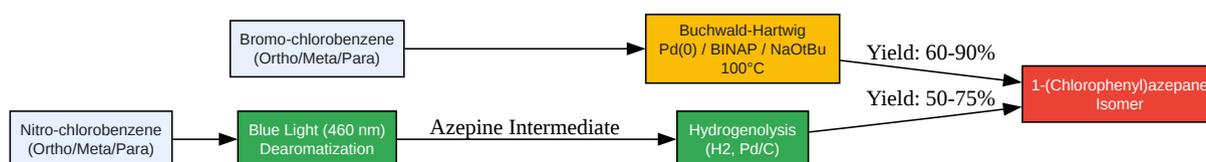
This route couples azepane with the respective bromochlorobenzene. It is robust but sensitive to steric hindrance in the ortho isomer.

- Reagents: Azepane (1.2 eq), Bromo-chlorobenzene isomer (1.0 eq), (cat.), BINAP (ligand), (base).
- Conditions: Toluene, , 12-18 h.
- Yield Trends: Para (>85%) > Meta (~80%) > Ortho (~60% due to steric clash).

## Method B: Photochemical Dearomative Ring Expansion (Novel)

A 2024 breakthrough allows the direct conversion of nitroarenes into azepanes via a nitrene intermediate. This method is superior for accessing complex substitution patterns without pre-functionalized azepanes.

- Mechanism: Blue-light mediated conversion of nitrobenzene to a singlet nitrene, which inserts into the benzene ring to form a seven-membered intermediate, followed by hydrogenolysis.<sup>[1][2]</sup>
- Advantages: Direct translation of nitro-isomers to azepanes; bypasses metal coupling issues.



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Figure 1: Comparison of Palladium-catalyzed cross-coupling vs. Photochemical Ring Expansion routes.

## Biological Performance & Pharmacology

The transition from a 6-membered piperazine to a 7-membered azepane ring fundamentally alters the Structure-Activity Relationship (SAR).

### Comparative Receptor Affinity Profile

Data synthesized from homologous series (phenylpiperazines vs. phenylazepanes):

Target Receptor	3-Chlorophenyl (Meta)	4-Chlorophenyl (Para)	2-Chlorophenyl (Ortho)
5-HT (Serotonin)	Moderate Agonist. Retains the "meta" pharmacophore of mCPP but with reduced potency ( $K_i > 50$ nM) due to ring flexibility.	Inactive/Low. Loss of specific hydrophobic pocket interaction.	Inactive. Steric bulk prevents helix 6 interaction.
DAT (Dopamine Transporter)	High Affinity. Ring expansion favors DAT binding. Often acts as a reuptake inhibitor.	High Affinity. The linear "para" geometry is favorable for the DAT S1 site.	Low Affinity. Steric clash reduces binding.
Sigma ( )	High Affinity. The increased lipophilicity of the azepane ring strongly promotes Sigma-1 binding.	Moderate Affinity.	Low Affinity.

### Mechanism of Action Differences[1][3]

- The "Meta" Magic: In the piperazine series (mCPP), the 3-chloro substituent is critical for 5-HT receptor activation. In the azepane series, this 3-Cl group still provides the best serotonergic profile among the isomers, but the efficacy is reduced because the flexible azepane ring cannot maintain the rigid active conformation required for full receptor activation.

- The "Ortho" Twist: The 2-chloro substituent forces the phenyl ring to twist out of plane relative to the nitrogen lone pair. This conformation disrupts conjugation and prevents the molecule from fitting into the flat binding pockets of 5-HT receptors, rendering the ortho isomer largely inactive in CNS targets compared to its siblings.

## Experimental Protocols

### Protocol 1: Synthesis of 1-(3-Chlorophenyl)azepane (Buchwald Method)

This protocol is self-validating via TLC monitoring of the disappearance of the aryl bromide.

- Preparation: In a dry Schlenk flask, charge 1-bromo-3-chlorobenzene (1.0 mmol, 191 mg), Azepane (1.2 mmol, 119 mg), and (1.4 mmol, 135 mg).
- Catalyst Addition: Add (2 mol%) and BINAP (4 mol%) under an argon atmosphere.
- Reaction: Add anhydrous Toluene (5 mL) and heat to with stirring.
- Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide ( ) should disappear within 12 hours.
- Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
- Characterization: Confirm structure via NMR. Diagnostic signal: Azepane -protons appear as a triplet/multiplet around 3.4-3.6 ppm.

## Protocol 2: Radioligand Binding Assay (5-HT )

To determine the affinity shift of the azepane analogues.

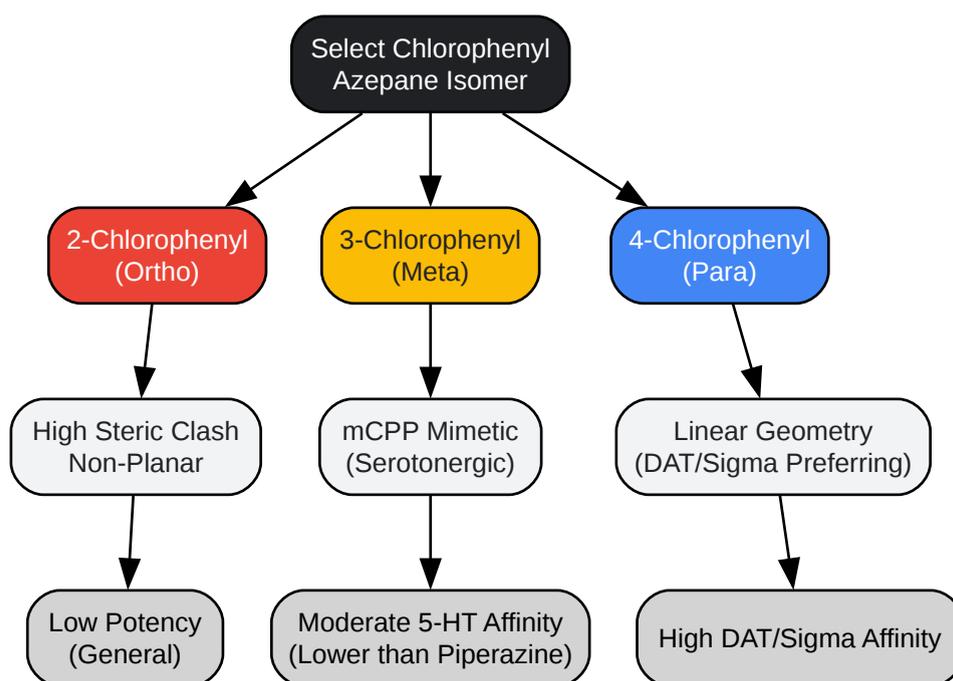
- Membrane Prep: Use HEK293 cells stably expressing human 5-HT receptors.
- Ligand: Use  
-Mesulergine (Antagonist) or  
-5-HT (Agonist) at 1 nM concentration.
- Incubation: Incubate membranes (20 g protein) with radioligand and varying concentrations ( to M) of the chlorophenyl azepane analogue in Tris-HCl buffer (pH 7.4) for 60 min at .
- Termination: Rapid filtration through GF/B filters using a cell harvester.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.

## Analytical Differentiation (Forensics & QC)

Distinguishing these isomers is critical for quality control and forensic analysis (as they often appear in designer drug mixtures).

- Mass Spectrometry (GC-MS): All three isomers share the molecular ion ( ).

- Differentiation: The Ortho (2-Cl) isomer typically shows a distinct fragmentation pattern with a higher abundance of the peak due to the "ortho effect" (proximity of the halogen to the nitrogen ring allowing for facile elimination).
- Chromatography:
  - Column: C18 Reverse Phase.
  - Elution Order: typically Para  
Meta  
Ortho (Ortho is the most polar/least planar due to twist).



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Figure 2: Structure-Activity Relationship (SAR) Decision Tree for Chlorophenyl Azepanes.

## References

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- Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Source: Journal of Chromatography A (2013). URL:[[Link](#)]
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